Cas no 103286-54-0 (3-Chloro-1H-pyrazol-4-amine)
3-Chloro-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-1H-pyrazol-4-amine
- 3-?chloro-1H-?Pyrazol-?4-?amine?
- AC1L3EHC
- AK120335
- KB-235439
- SureCN1662549
- SureCN2692380
- 5-chloro-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 3-chloro-
- 3-Chloro-1H-pyrazol-4-ylaMine
- 4-Chloro-2H-pyrazol-3-ylaMine
- 3-chloro-1H-pyrazole-4-amine
- CHWZUWDRNLWSPU-UHFFFAOYSA-N
- ST24041999
-
- MDL: MFCD23701740
- Inchi: 1S/C3H4ClN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7)
- InChI Key: CHWZUWDRNLWSPU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=NN1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 67.2
- Topological Polar Surface Area: 54.7
Experimental Properties
- Density: 1.562±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 149-150 °C (decomposition)
- Boiling Point: 344.5±22.0°C at 760 mmHg
- Solubility: Slightly soluble (4.2 g/l) (25 º C),
3-Chloro-1H-pyrazol-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
3-Chloro-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005600-1g |
3-Chloro-1H-pyrazol-4-amine |
103286-54-0 | 97% | 1g |
$203.04 | 2023-09-04 | |
| Alichem | A049005600-5g |
3-Chloro-1H-pyrazol-4-amine |
103286-54-0 | 97% | 5g |
$551.74 | 2023-09-04 | |
| Alichem | A049005600-10g |
3-Chloro-1H-pyrazol-4-amine |
103286-54-0 | 97% | 10g |
$975.52 | 2023-09-04 | |
| TRC | C382835-2.5mg |
3-Chloro-1H-pyrazol-4-amine |
103286-54-0 | 2.5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C382835-5mg |
3-Chloro-1H-pyrazol-4-amine |
103286-54-0 | 5mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C382835-25mg |
3-Chloro-1H-pyrazol-4-amine |
103286-54-0 | 25mg |
$ 340.00 | 2022-06-06 | ||
| Chemenu | CM119229-1g |
3-Chloro-1H-pyrazol-4-amine |
103286-54-0 | 95+% | 1g |
$73 | 2021-08-06 | |
| Chemenu | CM119229-5g |
3-Chloro-1H-pyrazol-4-amine |
103286-54-0 | 95+% | 5g |
$364 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZR714-50mg |
3-Chloro-1H-pyrazol-4-amine |
103286-54-0 | 97% | 50mg |
70CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZR714-5g |
3-Chloro-1H-pyrazol-4-amine |
103286-54-0 | 97% | 5g |
2218CNY | 2021-05-08 |
3-Chloro-1H-pyrazol-4-amine Suppliers
3-Chloro-1H-pyrazol-4-amine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3-Chloro-1H-pyrazol-4-amine
3-Chloro-1H-pyrazol-4-amine: A Comprehensive Overview
The compound with CAS No. 103286-54-0, commonly referred to as 3-Chloro-1H-pyrazol-4-amine, is a heterocyclic aromatic amine derivative that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyrazole family, a class of five-membered rings containing two nitrogen atoms, which are widely studied due to their versatile reactivity and potential applications in drug discovery and material synthesis.
3-Chloro-1H-pyrazol-4-amine is characterized by its unique structure, featuring a pyrazole ring with a chlorine substituent at the 3-position and an amine group at the 4-position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents targeting various therapeutic areas such as oncology, inflammation, and infectious diseases.
The synthesis of 3-Chloro-1H-pyrazol-4-amine typically involves multi-step reactions, often starting from readily available starting materials such as ammonium chloride and aldehydes or ketones. Researchers have optimized these processes to achieve high yields and selectivity, leveraging modern catalytic methods and green chemistry principles. For instance, recent advancements in catalytic hydrogenation and microwave-assisted synthesis have enabled more efficient pathways for the preparation of this compound.
One of the most promising applications of 3-Chloro-1H-pyrazol-4-amine lies in its use as a precursor for bioactive molecules. In pharmacology, derivatives of this compound have been explored for their potential as kinase inhibitors, which are critical targets in cancer therapy. A study published in 2023 demonstrated that certain analogs derived from 3-Chloro-1H-pyrazol-4-amine exhibited potent inhibitory activity against key oncogenic kinases, suggesting their potential as lead compounds for drug development.
Beyond pharmacology, 3-Chloro-1H-pyrazol-4-amine has also found applications in materials science. Its ability to coordinate with metal ions has led to its use in the synthesis of metalloorganic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. Recent research has focused on optimizing the structural properties of MOFs derived from this compound to enhance their performance in these areas.
In terms of chemical properties, 3-Chloro-1H-pyrazol-4-amine is known for its moderate solubility in polar solvents and its ability to undergo various nucleophilic aromatic substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the chlorine atom at the 3-position, which activates the ring toward electrophilic substitution. This reactivity makes it a versatile substrate for further functionalization in organic synthesis.
From an environmental perspective, there is growing interest in understanding the fate and toxicity of 3-Chloro-1H-pyrazol-4-amines in aquatic systems. Recent ecotoxicological studies have assessed its potential impact on aquatic organisms such as algae and fish. These studies have provided valuable insights into its biodegradation pathways and environmental persistence, contributing to efforts aimed at minimizing its ecological footprint.
In conclusion, 3-Chloro-1H-pyrazol-4-amines (CAS No. 103286540) represent a class of compounds with diverse applications across multiple disciplines. Their unique chemical properties and versatility as synthetic intermediates make them invaluable tools in modern chemistry. As research continues to uncover new applications and optimize their synthesis pathways, these compounds are poised to play an increasingly important role in advancing both scientific knowledge and practical innovations.
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